molecular formula C18H30O4 B13767564 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid CAS No. 53109-18-5

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid

Cat. No.: B13767564
CAS No.: 53109-18-5
M. Wt: 310.4 g/mol
InChI Key: MQETZQLZTJUQHR-UHFFFAOYSA-N
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Description

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid is an organic compound characterized by its unique cyclopentene ring structure with sec-butyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid typically involves multiple steps. One common method starts with the cyclopentene ring formation, followed by the introduction of sec-butyl groups through alkylation reactions. The hydroxyl and oxo groups are then introduced via oxidation and reduction reactions, respectively. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The sec-butyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid is unique due to its specific cyclopentene ring structure and sec-butyl substituents, which confer distinct chemical and physical properties. These features make it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

53109-18-5

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

5-[3,5-di(butan-2-yl)cyclopenten-1-yl]-5-hydroxy-3-oxopentanoic acid

InChI

InChI=1S/C18H30O4/c1-5-11(3)13-7-15(12(4)6-2)16(8-13)17(20)9-14(19)10-18(21)22/h8,11-13,15,17,20H,5-7,9-10H2,1-4H3,(H,21,22)

InChI Key

MQETZQLZTJUQHR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CC(C(=C1)C(CC(=O)CC(=O)O)O)C(C)CC

melting_point

183 °C

physical_description

Solid

Origin of Product

United States

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